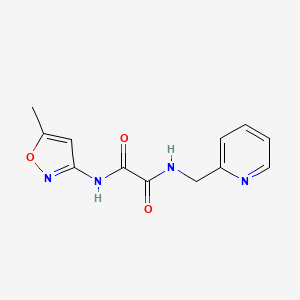
N1-(5-methylisoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5-methylisoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide, also known as MIOX or MIPOX, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
N1-(5-methylisoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide and its derivatives are explored for their synthesis and structural properties, contributing to a wide range of applications in coordination chemistry. For instance, complexes with metals like Pd(II), Pt(II), Zn(II), and Ir(III) have been prepared, showcasing diverse coordination geometries and bonding modes. These complexes have been characterized through various spectroscopic methods, including NMR and X-ray crystallography, revealing insights into their structural configurations and potential for application in catalysis and materials science (Lysenko et al., 2001).
Antiviral Activity
Derivatives of N1-(5-methylisoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide have been studied for their antiviral properties. Notably, one compound demonstrated potent, irreversible inhibition of human rhinovirus (HRV) 3C protease, showing effectiveness against all HRV serotypes tested. This compound's inhibition mechanism on HRV 3C-mediated polyprotein processing suggests a promising therapeutic strategy for HRV infections, highlighting the compound's potential as a lead for developing new antiviral drugs (Patick et al., 2005).
Catalysis
The application of N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) derivatives in catalysis has been documented, particularly in facilitating Cu-catalyzed N-arylation of oxazolidinones and amides at room temperature. This showcases the compound's role as an efficient promoter for such reactions, allowing for a broad range of functional group tolerances and leading to diverse N-arylated products. Such studies contribute to the field of synthetic organic chemistry by providing new methodologies for bond formation (Bhunia et al., 2022).
properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-8-6-10(16-19-8)15-12(18)11(17)14-7-9-4-2-3-5-13-9/h2-6H,7H2,1H3,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGANCFZZIPXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-methylisoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

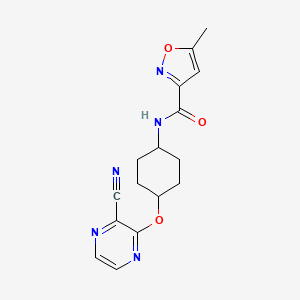

![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2883477.png)

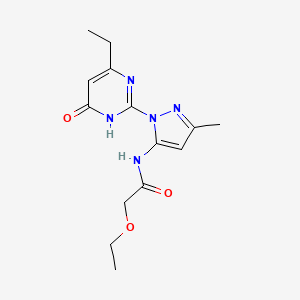
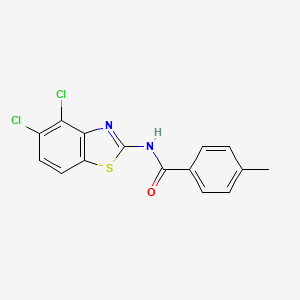

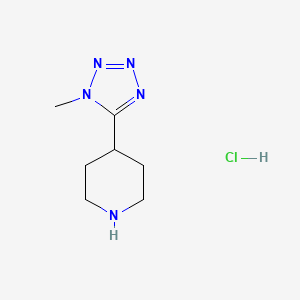
![ethyl 2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2883484.png)

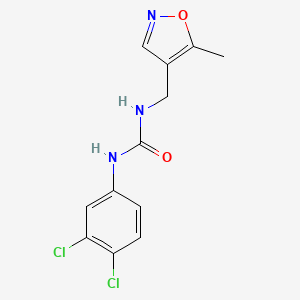
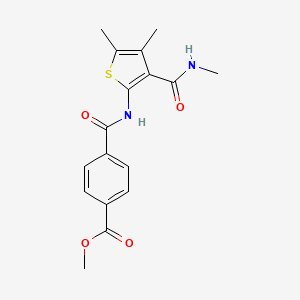
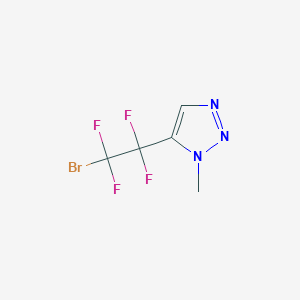
![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide](/img/structure/B2883494.png)